![molecular formula C26H28N4O2S B3954973 5-[4-(benzylamino)-1-phthalazinyl]-N-(tert-butyl)-2-methylbenzenesulfonamide](/img/structure/B3954973.png)
5-[4-(benzylamino)-1-phthalazinyl]-N-(tert-butyl)-2-methylbenzenesulfonamide
Overview
Description
5-[4-(benzylamino)-1-phthalazinyl]-N-(tert-butyl)-2-methylbenzenesulfonamide is a chemical compound that has drawn the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PHT-427 and has been studied extensively for its ability to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell proliferation and survival.
Mechanism of Action
PHT-427 inhibits the activity of AKT by binding to its PH domain, which prevents its activation by phosphoinositides. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. PHT-427 has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
PHT-427 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. In addition, PHT-427 has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. PHT-427 has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of PHT-427 is its specificity for AKT inhibition. This makes it a promising candidate for the development of anti-cancer drugs that target this pathway. However, one of the limitations of PHT-427 is its poor solubility, which can make it difficult to administer in vivo. In addition, PHT-427 has also been shown to have off-target effects on other kinases, which can complicate its use in lab experiments.
Future Directions
There are several future directions for research on PHT-427. One area of research is the development of more potent and selective AKT inhibitors that can be used in the treatment of cancer. Another area of research is the identification of biomarkers that can predict the response of cancer cells to AKT inhibitors. Finally, PHT-427 can also be used as a tool to study the role of AKT in various physiological processes.
Scientific Research Applications
PHT-427 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell proliferation and survival. This makes PHT-427 a promising candidate for the development of anti-cancer drugs. In addition, PHT-427 has also been studied for its potential applications in the treatment of other diseases such as diabetes, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-14-15-20(16-23(18)33(31,32)30-26(2,3)4)24-21-12-8-9-13-22(21)25(29-28-24)27-17-19-10-6-5-7-11-19/h5-16,30H,17H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQNZMPVGGAOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3954900.png)
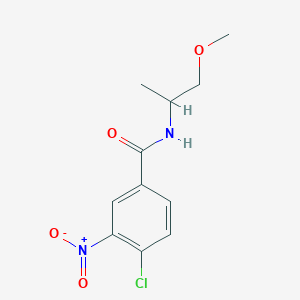
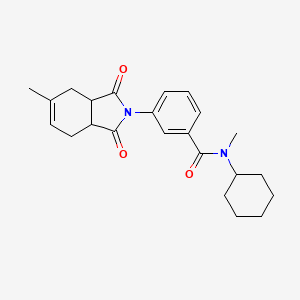
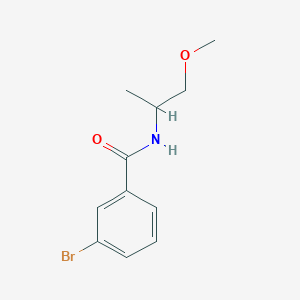

![N-[4-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954925.png)
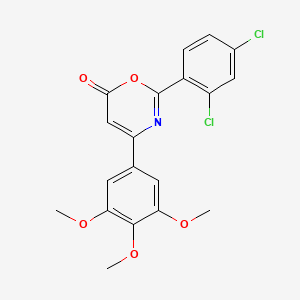
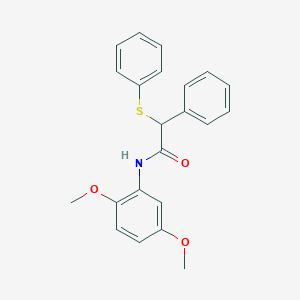
![ethyl 3-(4-nitrophenyl)-3,3a-dihydro[1,2,4]triazolo[4,3-a]quinoline-1-carboxylate](/img/structure/B3954959.png)
![N-[4-(benzyloxy)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954961.png)
![2-methyl-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954963.png)
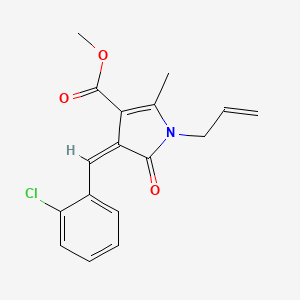

acetic acid](/img/structure/B3954976.png)